molecular formula C5H4N2O4S B1378142 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 90993-85-4

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No. B1378142
CAS RN: 90993-85-4
M. Wt: 188.16 g/mol
InChI Key: MFGBLEMSPVIAGK-UHFFFAOYSA-N
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Description

“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Synthesis Analysis

The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .


Chemical Reactions Analysis

“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .

Scientific Research Applications

  • Organic Chemistry

    • Application : It is used in the Suzuki-Miyaura cross-coupling reaction .
    • Method : This reaction involves the cross-coupling of an aryl halide with an arylboronic acid .
    • Results : The outcome is the formation of biaryls .
  • Medicinal Chemistry

    • Application : It is used in the synthesis of chromenones with bradykinin B1 antagonistic activity .
    • Results : The chromenones synthesized exhibit bradykinin B1 antagonistic activity .
  • Organic Chemistry

    • Application : It is used in the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Method : This reaction involves the oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Results : The outcome is the formation of complex organic compounds .
  • Organic Chemistry

    • Application : It is used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
    • Method : This reaction involves the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
    • Results : The outcome is the formation of fluoroalkylated arylboronic acids .
  • Organic Chemistry

    • Application : It is used in One-pot ipso-nitration of arylboronic acids .
    • Method : This reaction involves the one-pot ipso-nitration of arylboronic acids .
    • Results : The outcome is the formation of nitrated arylboronic acids .
  • Organic Chemistry

    • Application : It is used in Copper-catalyzed nitration .
    • Method : This reaction involves the copper-catalyzed nitration .
    • Results : The outcome is the formation of nitrated compounds .
  • Organic Chemistry

    • Application : It is used in the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
    • Method : This reaction involves the selective ortho C-H arylation of ketones using Rh catalyst .
    • Results : The outcome is the formation of biphenyl derivatives .
  • Organic Chemistry

    • Application : It is used in the preparation of Pt nanoparticles@Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .
    • Method : This reaction involves the preparation of Pt nanoparticles@Photoactive metal-organic frameworks .
    • Results : The outcome is efficient hydrogen evolution via synergistic photoexcitation and electron injection .
  • Organic Chemistry

    • Application : It is used in the synthesis of chromenones and their bradykinin B1 antagonistic activity .
    • Results : The chromenones synthesized exhibit bradykinin B1 antagonistic activity .
  • Organic Chemistry

    • Application : It is used in the preparation of Biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
    • Method : This reaction involves the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
    • Results : The outcome is the formation of Biaryls .
  • Organic Chemistry

    • Application : It is used in the Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
    • Method : This reaction involves the Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
    • Results : The outcome is not detailed in the available resources .
  • Organic Chemistry

    • Application : It is used in the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Method : This reaction involves the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Results : The outcome is not detailed in the available resources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause irritation of the respiratory tract, skin, and eyes .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The title compound, monomethyl terephthalate (MMT), is used as an intermediate to synthesize antineoplastic agent Bexarotene .

properties

IUPAC Name

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBLEMSPVIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Citations

For This Compound
1
Citations
RT Cole - 1963 - Indiana University
Number of citations: 0

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